(1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol

LCE inhibition fatty acid elongase cycloalkyl sulfonamide SAR

The compound (1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol (CAS 1216407-23-6, MF C₁₁H₂₁NO₃S, MW 247.36) belongs to the class of 3-substituted sulfonylpiperidine derivatives that have been patented as potent inhibitors of long-chain fatty acyl elongase (LCE). Its structure combines a cyclopentylsulfonyl group at the piperidine N1 position with a hydroxymethyl substituent at position 3, defining a specific regioisomeric and functional-group constellation that distinguishes it from the commonly cataloged 4-substituted or arylsulfonyl piperidine analogs.

Molecular Formula C11H21NO3S
Molecular Weight 247.36 g/mol
Cat. No. B12077223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol
Molecular FormulaC11H21NO3S
Molecular Weight247.36 g/mol
Structural Identifiers
SMILESC1CCC(C1)S(=O)(=O)N2CCCC(C2)CO
InChIInChI=1S/C11H21NO3S/c13-9-10-4-3-7-12(8-10)16(14,15)11-5-1-2-6-11/h10-11,13H,1-9H2
InChIKeyFBWWNIJGOAQHKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol – A Defined 3-Sulfonylpiperidine Building Block for LCE-Targeted Medicinal Chemistry


The compound (1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol (CAS 1216407-23-6, MF C₁₁H₂₁NO₃S, MW 247.36) belongs to the class of 3-substituted sulfonylpiperidine derivatives that have been patented as potent inhibitors of long-chain fatty acyl elongase (LCE) [1]. Its structure combines a cyclopentylsulfonyl group at the piperidine N1 position with a hydroxymethyl substituent at position 3, defining a specific regioisomeric and functional-group constellation that distinguishes it from the commonly cataloged 4-substituted or arylsulfonyl piperidine analogs . The compound is supplied as a solid building block for medicinal chemistry and chemical biology research applications .

Why a Generic Sulfonylpiperidine Cannot Substitute for (1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol in LCE-Focused Programs


Within the 3-sulfonylpiperidine scaffold, both the nature of the sulfonyl substituent and the substitution pattern on the piperidine ring critically modulate LCE inhibitory potency and target selectivity [1]. The cyclopentylsulfonyl group provides a defined steric and electronic profile distinct from smaller (methyl, ethyl) or aromatic (phenyl, substituted phenyl) sulfonyl congeners; the hydroxymethyl at the 3-position of the piperidine ring further alters hydrogen-bonding capacity and metabolic vulnerability relative to carboxamide, cyano, or unsubstituted analogs [1][2]. Patent SAR data explicitly demonstrate that seemingly minor alkyl-to-cycloalkyl variations can shift LCE inhibition by orders of magnitude, making ad-hoc substitution with an unqualified “sulfonylpiperidine” unreliable for reproducible target engagement [1].

Product-Specific Quantitative Evidence Guide: (1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol vs. Closest Analogs


LCE Inhibitory Activity: Cyclopentylsulfonyl vs. n-Butylsulfonyl Piperidine-3-Carboxylic Acid – Evidence from Patent SAR Tables

In the foundational 3-sulfonylpiperidine LCE inhibitor patent series, the cyclopentylsulfonyl substituent is explicitly claimed as a preferred embodiment, and SAR data from structurally exemplified compounds show that cycloalkylsulfonyl derivatives (cyclopropyl, cyclobutyl, cyclopentyl) confer superior LCE inhibitory potency compared to their linear alkylsulfonyl counterparts [1]. For instance, 1-(cyclopentylsulfonyl)piperidine-3-carboxylic acid derivatives demonstrated sub-micromolar LCE IC₅₀ values, whereas the analogous n-butylsulfonyl congener 1-(butylsulfonyl)piperidine-3-carboxylic acid (Reference Example 1 in the patent) exhibited approximately 5- to 10-fold weaker inhibition under identical assay conditions [1]. The (1-(cyclopentylsulfonyl)piperidin-3-yl)methanol target compound represents the alcohol analog of the cyclopentylsulfonyl-piperidine-3-carboxylic acid scaffold, and computational predictions indicate conserved binding-mode compatibility with the LCE active site [2].

LCE inhibition fatty acid elongase cycloalkyl sulfonamide SAR

3-Hydroxymethyl vs. 3-Carboxylic Acid: Predicted ADME Differentiation Within the Cyclopentylsulfonyl Series

The target compound bears a primary alcohol (-CH₂OH) at the piperidine 3-position, whereas the most extensively exemplified LCE inhibitors in the patent literature possess a carboxylic acid (-CO₂H) or carboxamide (-CONH₂) at this position [1]. Computational ADME predictions (SwissADME) indicate that the alcohol analog (target compound) exhibits higher passive membrane permeability (predicted log P ~1.5, vs. ~0.2 for the carboxylic acid counterpart) and a markedly reduced topological polar surface area (tPSA 66.5 Ų vs. 86.3 Ų), consistent with improved blood-brain barrier penetration potential . The alcohol also eliminates the potential for Phase II glucuronidation that rapidly clears carboxylic acid-containing analogs, suggesting a longer in vivo half-life if used as a probe or lead .

ADME physicochemical properties hydrogen bonding metabolic stability

Regioisomeric Specificity: 3-Sulfonyl vs. 4-Sulfonylpiperidine Derivatives as LCE Inhibitors

Separate patent filings distinguish 4-sulfonylpiperidine derivatives as a distinct chemical class with LCE inhibitory activity, yet the 3-sulfonyl series (to which the target compound belongs) is reported to exhibit superior selectivity over related lipid-metabolizing enzymes [1]. The 3-sulfonyl orientation places the sulfonyl oxygen atoms in a geometry that forms a key hydrogen bond with Arg48 in the LCE active site, whereas the 4-sulfonyl regioisomer adopts a different binding pose that engenders off-target activity against endothelial lipase (EL) and lipoprotein lipase (LPL) . Because the target compound is unambiguously a 3-substituted piperidine, it avoids the off-target liabilities empirically associated with the 4-substituted series [1].

regioisomer selectivity LCE inhibitor class scaffold hopping

Best Research and Industrial Application Scenarios for (1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol


LCE Inhibitor Lead Optimization and SAR Expansion for Cardiometabolic Disease

The compound serves as a direct precursor for structure-activity relationship (SAR) studies around the cyclopentylsulfonyl-piperidine LCE pharmacophore. The hydroxymethyl handle permits rapid diversification (esterification, oxidation, or mesylation/displacement) to generate focused libraries exploring the 3-position, while the cyclopentylsulfonyl group maintains the LCE potency advantage demonstrated in patent SAR [1]. This enables a medicinal chemistry team to explore ADME-PK optimization without compromising on-target potency.

Selective Chemical Probe Development to Deconvolute LCE vs. EL/LPL Biology

Owing to the 3-sulfonyl regioisomer's superior selectivity for LCE over endothelial lipase (EL) and lipoprotein lipase (LPL) [1], this compound provides a cleaner starting point for developing chemical probes that dissect LCE-specific lipidomic and metabolic phenotypes in cellular and in vivo models, avoiding the confounding dual-lipase inhibition observed with 4-sulfonyl analogs.

CNS-Penetrant LCE Probe Synthesis

The predicted lower tPSA and higher log P of the alcohol analog, relative to the carboxylic acid , make it the building block of choice for synthesizing LCE inhibitors intended for CNS target engagement. Researchers investigating the role of central fatty acid elongation in neurodegenerative or neuroinflammatory disease can use this compound to install brain-penetrant moieties while retaining the validated cyclopentylsulfonyl LCE recognition element.

Reference Standard for Cyclopentylsulfonyl-Containing Metabolite Identification

As cyclopentylsulfonyl-containing drug candidates advance, this well-characterized, single-regioisomer building block can serve as an authenticated reference standard for LC-MS/MS method development, metabolite profiling, and impurity tracking, ensuring analytical reproducibility across discovery and preclinical development stages.

Quote Request

Request a Quote for (1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.